1-((4-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-((4-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is a chemical compound characterized by its bromophenylsulfonyl group attached to a piperidin-4-amine core with N,N-dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:
Bromination: The starting material, 4-bromophenol, undergoes bromination to introduce the bromo group at the para position.
Sulfonylation: The brominated phenol is then treated with chlorosulfonic acid to introduce the sulfonyl group, forming 4-bromophenylsulfonyl chloride.
Amination: The sulfonyl chloride is reacted with N,N-dimethylpiperidin-4-amine under suitable conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Substituted derivatives at the sulfonyl or amine positions.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-((4-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, while the amine group can participate in hydrogen bonding and other interactions. The exact mechanism may vary depending on the context of its use.
Comparison with Similar Compounds
1-(4-Bromophenylsulfonyl)piperazine: Similar structure but with a different amine group.
1-((4-Bromophenyl)sulfonyl)azetidine: Similar sulfonyl group but with a smaller ring structure.
1-(4-Bromophenylsulfonyl)pyrrolidine: Similar sulfonyl group but with a different ring size.
Uniqueness: 1-((4-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is unique due to its specific combination of the bromophenylsulfonyl group and the N,N-dimethylpiperidin-4-amine core, which provides distinct chemical and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N,N-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-15(2)12-7-9-16(10-8-12)19(17,18)13-5-3-11(14)4-6-13/h3-6,12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOXPIPCULEPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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